molecular formula C19H15ClN2O3 B2865218 N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide CAS No. 887891-74-9

N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide

Cat. No.: B2865218
CAS No.: 887891-74-9
M. Wt: 354.79
InChI Key: HTCCKMZRFWTEMX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide: is a synthetic organic compound characterized by the presence of a benzofuran ring, a chlorophenyl group, and a cyclopropanecarboxamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the benzofuran core.

    Attachment of Cyclopropanecarboxamido Group: The final step involves the amidation reaction, where cyclopropanecarboxylic acid is converted to its corresponding amide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4-chlorophenyl)-1-benzofuran-2-carboxamide
  • N-[2-(4-chlorophenyl)ethyl]-1-benzofuran-2-carboxamide

Uniqueness

N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide is unique due to the presence of the cyclopropanecarboxamido group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its stability, reactivity, and potential bioactivity.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(cyclopropanecarbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-12-7-9-13(10-8-12)21-19(24)17-16(22-18(23)11-5-6-11)14-3-1-2-4-15(14)25-17/h1-4,7-11H,5-6H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCCKMZRFWTEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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